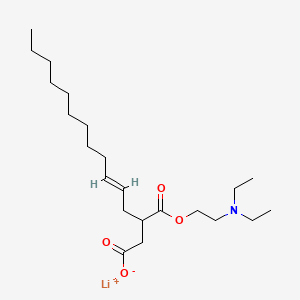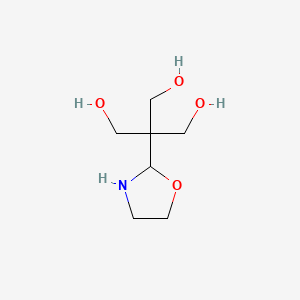
N,2-Di-sec-butyl-3-methylvaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-Di-sec-butyl-3-methylvaleramide: is an organic compound with the molecular formula C14H29NO It is a derivative of valeramide, characterized by the presence of two sec-butyl groups and a methyl group attached to the valeramide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,2-Di-sec-butyl-3-methylvaleramide typically involves the reaction of 3-methylvaleric acid with sec-butylamine under specific conditions. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of sec-butylamine to yield the final product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N,2-Di-sec-butyl-3-methylvaleramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine, yielding secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides, alcohols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines.
Aplicaciones Científicas De Investigación
N,2-Di-sec-butyl-3-methylvaleramide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,2-Di-sec-butyl-3-methylvaleramide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparación Con Compuestos Similares
N,2-Di-sec-butylvaleramide: Lacks the methyl group at the 3-position.
N,2-Di-sec-butyl-3-ethylvaleramide: Contains an ethyl group instead of a methyl group at the 3-position.
N,2-Di-sec-butyl-3-methylbutyramide: Has a butyramide backbone instead of valeramide.
Uniqueness: N,2-Di-sec-butyl-3-methylvaleramide is unique due to the presence of both sec-butyl groups and a methyl group, which confer specific steric and electronic properties. These features can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.
Propiedades
Número CAS |
51115-86-7 |
|---|---|
Fórmula molecular |
C14H29NO |
Peso molecular |
227.39 g/mol |
Nombre IUPAC |
N,2-di(butan-2-yl)-3-methylpentanamide |
InChI |
InChI=1S/C14H29NO/c1-7-10(4)13(11(5)8-2)14(16)15-12(6)9-3/h10-13H,7-9H2,1-6H3,(H,15,16) |
Clave InChI |
NJYRBFYAWUYSIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(C)CC)C(=O)NC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)













